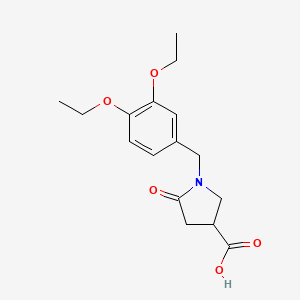

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Beschreibung

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a complex structure that includes a benzyl group substituted with two ethoxy groups, a pyrrolidine ring, and a carboxylic acid functional group

Eigenschaften

IUPAC Name |

1-[(3,4-diethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-3-21-13-6-5-11(7-14(13)22-4-2)9-17-10-12(16(19)20)8-15(17)18/h5-7,12H,3-4,8-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGCGAAYKKTIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidine derivative with 3,4-diethoxybenzyl chloride under basic conditions. The resulting intermediate is then subjected to oxidation and carboxylation reactions to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for research and application purposes.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3,4-Dimethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with methoxy groups instead of ethoxy groups.

1-(3,4-Dihydroxybenzyl)-5-oxopyrrolidine-3-carboxylic acid: Contains hydroxy groups instead of ethoxy groups.

Uniqueness

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and overall chemical behavior compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are advantageous.

Biologische Aktivität

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and relevant studies associated with this compound.

- Molecular Formula : C14H17NO5

- Molecular Weight : 279.29 g/mol

- CAS Number : 96449-64-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various substituted benzyl derivatives and pyrrolidine carboxylic acids, which undergo condensation reactions followed by oxidation and functional group modifications to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were evaluated for their effects on A549 human lung adenocarcinoma cells. The results indicated significant cytotoxic effects, with reductions in cell viability ranging from 16.5% to 101% depending on the structural modifications made to the compounds .

Key Findings:

- Cytotoxicity : The compound exhibited a dose-dependent reduction in viability of cancer cells compared to standard chemotherapeutic agents like cisplatin.

- Structure-Activity Relationship (SAR) : Modifications such as halogen substitutions enhanced anticancer activity significantly.

Antimicrobial Activity

The antimicrobial efficacy of 5-oxopyrrolidine derivatives has also been explored. In a study assessing their activity against multidrug-resistant pathogens, it was found that certain derivatives demonstrated notable antimicrobial properties against Gram-positive bacteria and drug-resistant fungi .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | >128 | Staphylococcus aureus |

| Compound B | <64 | Klebsiella pneumoniae |

| Compound C | >128 | Escherichia coli |

Case Studies

- Study on A549 Cells : In a controlled experiment, A549 cells were treated with varying concentrations of this compound. The viability was measured using MTT assays, showing that at a concentration of 100 µM, the compound reduced cell viability significantly compared to untreated controls .

- Antimicrobial Screening : Another study involved screening various derivatives against clinical isolates of resistant pathogens. The results indicated that some derivatives had lower MIC values than commonly used antibiotics, suggesting their potential as alternative therapeutic agents .

Q & A

What are the optimal synthetic routes for preparing 1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

Basic

The synthesis typically involves condensation of 3,4-diethoxybenzylamine with pyrrolidine-2,5-dione derivatives under acidic catalysis (e.g., HCl or H₂SO₄) at elevated temperatures (80–100°C). A key intermediate is formed via nucleophilic substitution, followed by cyclization . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and reaction time (12–24 hours). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product.

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic

1H/13C NMR spectroscopy is essential for verifying the pyrrolidine ring conformation, diethoxybenzyl substituent orientation, and carboxylic acid proton environment. High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy). Purity assessment is best achieved via reverse-phase HPLC with UV detection (λ = 210–254 nm), using acetonitrile/water gradients .

How can researchers design initial biological assays to evaluate its potential therapeutic activity?

Basic

Begin with in vitro cytotoxicity screens (e.g., MTT assay) against cancer cell lines (HeLa, MCF-7) and microbial growth inhibition assays (MIC determination against E. coli or S. aureus). Dose-response curves (1–100 µM) and structural analogs (e.g., chloro- or fluorophenyl derivatives) should be included for comparative analysis .

How can solvent polarity and temperature gradients improve reaction efficiency in large-scale synthesis?

Advanced

Polar aprotic solvents (e.g., DMF) enhance intermediate solubility but may promote side reactions. A biphasic system (toluene/water) with phase-transfer catalysts (e.g., TBAB) can mitigate this. Temperature gradients (ramping from 50°C to 90°C over 6 hours) reduce byproduct formation during cyclization. Continuous flow reactors improve scalability and heat transfer .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the diethoxybenzyl moiety?

Advanced

Systematically replace the diethoxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Evaluate changes in bioactivity using molecular docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like COX-2 or kinases. Correlate logP values (via HPLC-derived retention times) with cellular permeability .

How should researchers resolve contradictions in reported biological activity data across similar pyrrolidine derivatives?

Advanced

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Validate conflicting results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers). Re-synthesize compounds under standardized conditions and characterize rigorously (≥95% purity). Cross-reference with PubChem BioAssay data for consensus .

What computational methods are suitable for predicting metabolic stability and toxicity?

Advanced

Use in silico tools like SwissADME to predict CYP450 metabolism sites and admetSAR for toxicity endpoints (e.g., Ames test). Molecular dynamics simulations (GROMACS) can model hydrolytic degradation of the pyrrolidine ring in physiological pH conditions .

How does pH influence the stability of the carboxylic acid group during long-term storage?

Advanced

The carboxylic acid group undergoes pH-dependent hydrolysis. Stability studies (25°C, 40°C/75% RH) show degradation accelerates in alkaline conditions (pH > 8). Lyophilization and storage at −20°C in amber vials with desiccants (silica gel) minimize decomposition. Monitor via periodic HPLC-MS .

What chromatographic methods separate enantiomers of this chiral compound?

Advanced

Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases resolve enantiomers. Confirm enantiopurity via circular dichroism (CD) spectroscopy. Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) can directly produce the desired enantiomer .

How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate conformational dynamics?

Advanced

NOESY correlations identify spatial proximity between the diethoxybenzyl aromatic protons and pyrrolidine ring protons, revealing preferred conformations. HSQC maps 1H-13C coupling to confirm substituent orientation. Variable-temperature NMR (25–60°C) detects rotational barriers around the benzyl-pyrrolidine bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.